molecular formula C22H29NO6 B11500108 N-[2-(3,4-diethoxyphenyl)-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]glycine

N-[2-(3,4-diethoxyphenyl)-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]glycine

Cat. No.: B11500108
M. Wt: 403.5 g/mol
InChI Key: YQKIFNJHWQPEIK-UHFFFAOYSA-N
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Description

2-{[2-(3,4-DIETHOXYPHENYL)-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)ETHYL]AMINO}ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diethoxyphenyl group, a dimethyl-dioxocyclohexylidene group, and an aminoacetic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[2-(3,4-DIETHOXYPHENYL)-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)ETHYL]AMINO}ACETIC ACID involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the diethoxyphenyl and dimethyl-dioxocyclohexylidene intermediates. These intermediates are then coupled through a series of reactions, including condensation and amination, to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

2-{[2-(3,4-DIETHOXYPHENYL)-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)ETHYL]AMINO}ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.

    Condensation: This reaction can form larger molecules by combining the compound with other reactants, often using acid or base catalysts.

Scientific Research Applications

2-{[2-(3,4-DIETHOXYPHENYL)-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)ETHYL]AMINO}ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-DIETHOXYPHENYL)-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)ETHYL]AMINO}ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to changes in cellular pathways, influencing processes like inflammation, cell proliferation, and apoptosis. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[2-(3,4-DIETHOXYPHENYL)-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)ETHYL]AMINO}ACETIC ACID stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    3,4-Dimethoxyphenylacetic acid: Shares the phenylacetic acid moiety but lacks the complex cyclohexylidene and amino groups.

    N-Acetyl-3,4-dimethoxyphenethylamine: Contains a similar phenethylamine structure but differs in its acetylation and lack of the cyclohexylidene group.

    Indole derivatives: These compounds have a different core structure but can exhibit similar biological activities due to their aromatic nature and functional group diversity.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[2-(3,4-diethoxyphenyl)-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylidene]amino]acetic acid

InChI

InChI=1S/C22H29NO6/c1-5-28-18-8-7-14(10-19(18)29-6-2)9-15(23-13-20(26)27)21-16(24)11-22(3,4)12-17(21)25/h7-8,10,24H,5-6,9,11-13H2,1-4H3,(H,26,27)

InChI Key

YQKIFNJHWQPEIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=NCC(=O)O)C2=C(CC(CC2=O)(C)C)O)OCC

Origin of Product

United States

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